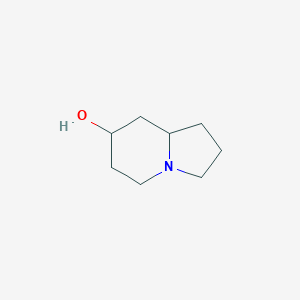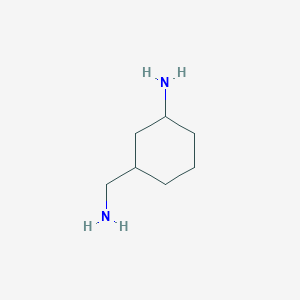
5-Chloro-2,6-difluoropyrimidin-4-amine
Overview
Description
5-Chloro-2,6-difluoropyrimidin-4-amine is a highly functionalized pyrimidine derivative. Pyrimidine derivatives are of great importance in the life-science industries due to their applications in medicinal chemistry, agrochemicals, and materials science. This compound is characterized by the presence of chlorine and fluorine atoms on the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity.
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives are of great importance to the life-science industries , suggesting that this compound may interact with a variety of biological targets.
Mode of Action
The compound 5-Chloro-2,6-difluoropyrimidin-4-amine is synthesized through nucleophilic aromatic substitution processes . The formation of this compound is influenced by the activating effect of ring nitrogen and the steric influences of the chlorine atom . .
Biochemical Analysis
Biochemical Properties
5-Chloro-2,6-difluoropyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the synthesis of other pyrimidine derivatives. It interacts with various enzymes and proteins, facilitating nucleophilic aromatic substitution reactions. For instance, it can react with primary and secondary amines in the presence of a base to form substituted pyrimidines . These interactions are crucial for the development of pharmaceuticals and other bioactive compounds.
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of certain kinases, which are enzymes that play a critical role in signal transduction and cellular communication . By altering kinase activity, this compound can impact various cellular processes, including cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and other adverse effects. Studies have shown that there is a threshold dose above which the compound can cause significant toxicity, including liver and kidney damage . It is essential to determine the appropriate dosage range to minimize adverse effects while maximizing the compound’s therapeutic potential.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics and endogenous compounds . The compound can undergo metabolic transformations, leading to the formation of metabolites that may have different biological activities. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within specific cellular compartments can influence its biological activity and therapeutic potential. Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s efficacy and safety.
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the cytoplasm, where it can modulate enzyme activity and other cellular processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,6-difluoropyrimidin-4-amine typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 5-chloro-2,4,6-trifluoropyrimidine with ammonia. This reaction is usually carried out in acetonitrile at low temperatures (0°C) in the presence of a base such as diisopropylethylamine (DIPEA) to act as a hydrogen fluoride scavenger .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,6-difluoropyrimidin-4-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Azidation: Reaction with sodium azide to form azido derivatives.
Coupling Reactions: Formation of complex molecules through reactions with organometallic reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Ammonia, primary and secondary amines, thiols.
Azidation: Sodium azide in solvents like acetonitrile.
Coupling Reactions: Organometallic reagents such as tetraphenoxysilane in the presence of tetra butyl ammonium fluoride (TBAF).
Major Products Formed
4-Azido-5-chloro-2,6-difluoropyrimidine: Formed by azidation reaction.
5-Chloro triphenoxy pyrimidine: Formed by reacting with tetraphenoxysilane.
Scientific Research Applications
5-Chloro-2,6-difluoropyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Agrochemicals: Potential use in the development of pesticides and herbicides.
Materials Science: Utilized in the synthesis of advanced materials with specific properties.
Biological Studies: Employed in the study of enzyme inhibitors and other biologically active molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2,4,6-trifluoropyrimidine
- 4-Amino-5-chloro-2,6-difluoropyrimidine
- 5-Chloro-4,6-difluoropyrimidin-2-amine
Uniqueness
5-Chloro-2,6-difluoropyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring. The combination of chlorine and fluorine atoms at the 2 and 6 positions, along with an amino group at the 4 position, provides distinct chemical and biological properties compared to other pyrimidine derivatives .
Properties
IUPAC Name |
5-chloro-2,6-difluoropyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClF2N3/c5-1-2(6)9-4(7)10-3(1)8/h(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBPHXXXRLQRNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1F)F)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623010 | |
| Record name | 5-Chloro-2,6-difluoropyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27078-72-4 | |
| Record name | 5-Chloro-2,6-difluoropyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromo-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1291567.png)
![6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1291568.png)
![6-Bromo-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1291569.png)





![9-Benzyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B1291588.png)


![6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1291591.png)

